3-(5-bromo-1H-indazol-1-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromoindazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-1-2-9-7(5-8)6-12-13(9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCSHXKUSBLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-(5-bromo-1H-indazol-1-yl)propanoic acid
The construction of this compound primarily involves the formation of the indazole ring system followed by or concurrent with the introduction of the propanoic acid side chain. A key challenge in the synthesis is controlling the regioselectivity of N-alkylation on the indazole ring.
Alkylation and Coupling Reactions for Indazole-Propanoic Acid Moiety Linkage
The most direct approach to forming the indazole-propanoic acid linkage is through the N-alkylation of 5-bromo-1H-indazole with a suitable three-carbon synthon. This typically involves the reaction of the indazole with an acrylic acid derivative or a 3-halopropanoate. The regioselectivity of this alkylation, which can occur at either the N1 or N2 position of the indazole ring, is a critical consideration. Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products. google.com
The ratio of N1 to N2 isomers is influenced by factors such as the nature of the electrophile, the base, the solvent, and the presence of substituents on the indazole ring. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles. ucc.ielibretexts.org This preference is attributed to the coordination of the sodium cation between the N2 nitrogen and an oxygen-containing substituent at the C3 position, which sterically hinders N2-alkylation and directs the incoming electrophile to the N1 position.
Strategies Employing Propanoic Acid Derivatives in N-Alkylation of Azoles
A common and effective strategy for the synthesis of this compound involves the use of propanoic acid derivatives as the alkylating agent. A typical procedure would be the reaction of 5-bromo-1H-indazole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate, in the presence of a base. The resulting ester, ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate, can then be hydrolyzed to the desired carboxylic acid. organic-chemistry.org
The choice of base and solvent is crucial for achieving high regioselectivity for the N1 isomer. Strong bases like sodium hydride in aprotic polar solvents like dimethylformamide (DMF) or THF are frequently employed to deprotonate the indazole, forming the indazolide anion, which then acts as the nucleophile. google.comucc.ie
| Alkylating Agent | Base | Solvent | Product |
| Ethyl 3-bromopropanoate | NaH | THF | Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate |
| Acrylic acid | (Not typically used directly) | - | Mixture of isomers |
| Ethyl acrylate (B77674) (Michael addition) | Various bases | Various solvents | Predominantly Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate |
Utilization of Protecting Groups in Regioselective Synthesis
To overcome the challenge of N1/N2 regioselectivity, protecting group strategies can be employed. This involves the introduction of a removable group at one of the nitrogen atoms to direct the alkylation to the desired position. For instance, the N1 position of an indazole can be protected, forcing alkylation to occur at the N2 position. Conversely, protection of the N2 position directs alkylation to N1. researchgate.net
Common protecting groups for indazoles include tert-butoxycarbonyl (Boc) and benzenesulfonyl. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For example, a Boc group can be readily removed under acidic conditions. After the desired alkylation at the unprotected nitrogen, the protecting group is cleaved to yield the final product.
Multi-step Synthetic Approaches from Commercially Available Precursors
Multi-step synthetic sequences starting from readily available commercial precursors are also employed for the synthesis of this compound. One such approach begins with the synthesis of the 5-bromo-1H-indazole core, followed by the attachment of the propanoic acid side chain.
A plausible synthetic route for 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline. Diazotization of the aniline (B41778) followed by cyclization can yield the indazole ring. For instance, a patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) involving bromination, ring closure, and deprotection. nih.gov A similar strategy could be adapted for the synthesis of 5-bromo-1H-indazole. Once 5-bromo-1H-indazole is obtained, it can be N-alkylated with a suitable propanoic acid derivative as described previously.
| Starting Material | Key Steps | Intermediate | Final Product |
| 4-Bromo-2-methylaniline | Diazotization, Cyclization | 5-Bromo-1H-indazole | This compound |
| 5-Bromo-2-fluorobenzonitrile | Reaction with hydrazine | 5-Bromo-1H-indazol-3-amine | (Requires further modification) |
Enzymatic Synthesis Approaches for Related Amino Acid Derivatives
While specific enzymatic synthesis routes for this compound are not extensively documented, the use of enzymes in the synthesis of chiral pharmaceutical intermediates is a well-established field. chemguide.co.uk Biocatalytic methods offer the potential for high chemo-, regio-, and enantioselectivity. chemguide.co.uk For related indazole-containing amino acids, enzymatic resolutions or asymmetric synthesis could be envisioned. For example, a lipase (B570770) could be used for the stereoselective hydrolysis of a racemic ester precursor of the target molecule, yielding one enantiomer of the acid and the unreacted enantiomer of the ester. Further research is needed to explore the application of specific enzymes for the synthesis of this particular compound.
Chemical Transformations and Derivatization Strategies
The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations and derivatization strategies, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Common derivatization reactions of the carboxylic acid group include:
Amide Coupling: The carboxylic acid can be activated, for example with a coupling reagent like HATU or EDC, and reacted with a wide range of primary and secondary amines to form the corresponding amides. This is a frequently employed reaction in the synthesis of pharmaceuticals. researchgate.net
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base can yield the corresponding esters. researchgate.net
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-bromo-1H-indazol-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). chemguide.co.ukyoutube.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. youtube.com
Alpha-Halogenation: The Hell-Volhard-Zelinsky reaction can be used to introduce a bromine atom at the alpha-position of the carboxylic acid, providing a precursor for further functionalization, such as the introduction of an amino group to synthesize alpha-amino acid derivatives. khanacademy.orgdoubtnut.com
Furthermore, the bromo-substituent on the indazole ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. nih.govias.ac.in This allows for the synthesis of a diverse range of 5-aryl or 5-heteroaryl substituted indazole derivatives.
| Reaction Type | Reagents | Functional Group Transformation |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDC) | -COOH to -CONR2 |
| Esterification | Alcohol, Acid Catalyst or Alkyl Halide, Base | -COOH to -COOR |
| Reduction | LiAlH4 | -COOH to -CH2OH |
| Alpha-Bromination | Br2, PBr3 | -CH2-COOH to -CH(Br)-COOH |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | -Br to -Aryl |
Oxidation and Reduction Reactions of the Compound
The oxidation and reduction chemistry of this compound is primarily dictated by the reactivity of the indazole core and the propanoic acid moiety. While specific studies on the oxidation and reduction of this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of related indazole and carboxylic acid derivatives.
Oxidation:
The indazole ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the heterocyclic system. For instance, oxidation of some indazole derivatives with reagents like potassium permanganate (B83412) (KMnO₄) can result in the cleavage of the pyrazole (B372694) ring. researchgate.net More controlled oxidation can sometimes be achieved. For example, certain N-substituted indazoles can be electrochemically converted to their corresponding N-oxides. nih.govresearchgate.net Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is capable of oxidizing a wide range of functional groups and could potentially oxidize the propanoic acid side chain or the indazole ring, though specific outcomes would depend on the reaction conditions. wikipedia.orgnih.govorganic-chemistry.org
The propanoic acid side chain is also susceptible to oxidation. Under vigorous conditions, it could potentially undergo degradation.
Reduction:
The reduction of this compound can be directed towards the indazole nucleus or the carboxylic acid group, depending on the chosen reagents and conditions.
Catalytic hydrogenation, typically employing a palladium catalyst (Pd/C), is a common method for the reduction of aromatic systems. rsc.org However, the indazole ring is relatively aromatic and generally stable to catalytic hydrogenation under conditions that would, for example, reduce a nitro group. acs.org More forcing conditions could potentially lead to the reduction of the benzene (B151609) portion of the indazole ring. It is also important to consider that catalytic hydrogenation can sometimes result in the hydrogenolysis of carbon-halogen bonds, which could lead to the debromination of the molecule.
The carboxylic acid group of the propanoic acid moiety can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids but are effective for the reduction of aldehydes and ketones. numberanalytics.comresearchgate.netmasterorganicchemistry.comyoutube.com Chemo-selective methods for the reduction of carboxylic acids in the presence of other functional groups have also been developed. researchgate.netrsc.org
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom at the 5-position of the indazole ring provides a valuable handle for introducing a wide range of functional groups through nucleophilic substitution reactions. While classical SNAr reactions on the electron-rich indazole ring are challenging, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.
These transformations significantly enhance the molecular diversity accessible from this compound, making it a key intermediate in the synthesis of more complex molecules. The primary palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indazole ring and a variety of aryl or vinyl boronic acids or their esters. nih.gov This methodology is widely used to synthesize biaryl and vinyl-substituted indazoles. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. A variety of N- and C-3 substituted 5-bromoindazoles have been successfully coupled with boronic acids, demonstrating the versatility of this reaction. rsc.orgnih.govnih.govias.ac.inresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the indazole ring and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 5-aminoindazole (B92378) derivatives, which are important pharmacophores. The scope of this reaction is broad, allowing for the coupling of various amines with aryl halides, including bromoindazoles. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoindazole with an alkene to form a new carbon-carbon bond, leading to the synthesis of 5-vinylindazole derivatives. beilstein-journals.orgorganic-chemistry.org This reaction is a valuable tool for the introduction of unsaturated side chains onto the indazole core.
Below is a table summarizing representative conditions for these palladium-catalyzed cross-coupling reactions on bromoindazole systems.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 °C |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C |
Diversification of the Propanoic Acid Moiety for Analog Development
The propanoic acid moiety of this compound offers a readily accessible point for chemical modification, allowing for the development of a wide range of analogs with potentially diverse properties. The primary transformations of the carboxylic acid group are esterification and amide bond formation.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rsc.org This reaction is typically carried out by refluxing the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong acid such as sulfuric acid. Esters are often synthesized as prodrugs or to modify the solubility and pharmacokinetic properties of a parent compound.
Amide Bond Formation: The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide functional group is a key feature in many biologically active molecules. The carboxylic acid of the title compound can be coupled with a wide variety of primary and secondary amines to generate a library of amide derivatives. sphinxsai.com This reaction is typically facilitated by the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netgoogle.com
The general schemes for these transformations are depicted below:
Esterification: this compound + R-OH (in the presence of an acid catalyst) → 3-(5-bromo-1H-indazol-1-yl)propanoate ester
Amide Coupling: this compound + R¹R²NH (in the presence of a coupling agent) → N-substituted-3-(5-bromo-1H-indazol-1-yl)propanamide
The table below provides examples of common reagents used for these diversifications.
| Transformation | Reagent(s) | Product Class |
| Esterification | Methanol, Sulfuric Acid | Methyl ester |
| Ethanol, Sulfuric Acid | Ethyl ester | |
| Amide Coupling | Aniline, EDC, HOBt | Anilide |
| Piperidine (B6355638), EDC, HOBt | Piperidinyl amide |
These synthetic strategies highlight the importance of this compound as a versatile building block for the creation of diverse chemical entities with potential applications in various fields of chemical and pharmaceutical research.
Biological Activities and Mechanistic Investigations
In Vivo Pharmacological Evaluation in Relevant Animal Models
Assessment of Anti-inflammatory Responses in Vivo
No specific studies detailing the in vivo anti-inflammatory effects of 3-(5-bromo-1H-indazol-1-yl)propanoic acid were identified. While indazole derivatives, in general, have been investigated for their anti-inflammatory potential, data directly pertaining to this compound is not available. Research on other indazole compounds has sometimes shown a reduction in paw edema in animal models, a common method for assessing anti-inflammatory activity.
Investigations into Antimicrobial and Antifungal Activities in Vivo
There is a lack of specific in vivo studies on the antimicrobial and antifungal activities of this compound. The broader family of indazole derivatives has been noted for potential antimicrobial properties, but specific data for this compound is not documented in the available literature.
Studies on Neurodegenerative Disorder Models
No studies were found that investigate the effects of this compound in animal models of neurodegenerative disorders. While indazole derivatives are recognized for their potential pharmacological properties against such disorders, specific research on this compound is lacking.
Proposed Mechanisms of Action and Molecular Targets
Elucidation of Specific Binding Interactions with Enzymes and Receptors
Detailed studies elucidating the specific binding interactions of this compound with enzymes and receptors are not available in the current scientific literature. Mechanistic insights often come from computational docking studies and biochemical assays, which have not been reported for this particular molecule.
Role in Modulating Oxidative Stress Pathways and Antioxidant Activity
There is no available research on the role of this compound in modulating oxidative stress pathways or its potential antioxidant activity.
Pathways Related to Cell Proliferation and Survival
Specific investigations into the effects of this compound on pathways related to cell proliferation and survival have not been reported. While some indazole derivatives have been studied for their effects on cell cycle and apoptosis, this information is not specific to this compound.
Interaction with Tyrosine Threonine Kinase (TTK)
Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the direct interaction between This compound and Tyrosine Threonine Kinase (TTK) have been identified.
Current publicly accessible research primarily focuses on other classes of indazole derivatives as potential inhibitors of TTK. These studies explore different substitution patterns on the indazole core to understand structure-activity relationships for TTK inhibition. However, data pertaining to the inhibitory activity, binding affinity, or mechanistic interaction of this compound with the TTK enzyme is not available in the reviewed sources.
Consequently, details regarding its specific biological activity and mechanistic investigations in the context of TTK cannot be provided. No data tables on its binding constants (e.g., IC₅₀, Kᵢ) or structural interaction with the kinase are available.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications of 3-(5-bromo-1H-indazol-1-yl)propanoic acid with Biological Potency
The biological activity of indazole derivatives, including the this compound scaffold, is intricately linked to its structural features. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into clinical candidates. For this class of compounds, SAR exploration has demonstrated that modifications to both the bicyclic indazole core and the N-1 substituted propanoic acid moiety can dramatically alter biological potency. nih.govresearchgate.net The indazole nucleus serves as a crucial scaffold, and its interaction with biological targets can be modulated by the type and position of substituents. researchgate.net Similarly, the propanoic acid side chain at the N-1 position plays a significant role in defining the molecule's interaction with target proteins, with changes to its length, rigidity, and terminal functional group leading to substantial variations in activity. nih.govnih.gov
Systematic studies on related indazole structures have shown that the N-1 position is often more influential on potency for certain targets compared to the N-2 position. nih.gov The presence of a side chain at N-1, such as the propanoic acid group, is a common feature in biologically active indazoles, and its functional groups are key interaction points. nih.govnih.gov
Impact of Substituents on the Indazole Ring System
The bromine atom at the C-5 position of the indazole ring in this compound significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character, which are critical for target binding and cell permeability. Halogen substitutions are a common strategy in drug design to enhance biological activity.
SAR analyses of various indazole series have indicated that the position and nature of halogen substituents on the benzene (B151609) portion of the ring system are crucial for potency. nih.gov For instance, in a series of 1H-indazole derivatives designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), substitutions at the 4- and 6-positions were found to play a critical role in inhibitory activity. nih.gov While direct SAR data on moving the bromine from the C-5 position in the title compound is limited, the general principle holds that different positional isomers of halogenated indazoles exhibit distinct biological profiles. The introduction of chlorine atoms, for example, at the 2- and 4-positions of a benzyl (B1604629) group attached to the indazole N-1 position has been shown to be favorable for activity in other indazole series. nih.gov
The introduction of strong electron-withdrawing groups like nitro (NO₂) and fluoro (F) groups onto the indazole ring can profoundly impact biological efficacy. These groups alter the electron density of the aromatic system, potentially enhancing interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions.
Nitro Group: The nitro group is a key feature in many biologically active heterocyclic compounds. researchgate.net Studies on 5-nitroindazole (B105863) derivatives have revealed potent antiprotozoal and antineoplastic activities. For example, certain 3-alkoxy-5-nitroindazoles have demonstrated remarkable activity against Trichomonas vaginalis. researchgate.net The strong electron-withdrawing nature of the nitro group can be crucial for the mechanism of action in some contexts.
Fluoro Group: Fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. Research on compounds like 4-Fluoro-3-hydroxy-7-nitro-1H-indazole indicates that the fluorine atom enhances the molecule's electronic properties, contributing to significant biological activities, including antimicrobial and anticancer potential. smolecule.com In other complex indazole derivatives, fluorine substitutions have also been shown to be compatible with, and sometimes essential for, potent biological activity. mdpi.com
Replacing or augmenting the existing substituents on the indazole ring with various aromatic and heterocyclic groups is a key strategy to explore the binding pocket of a target enzyme or receptor. The introduction of these, often bulky, groups can lead to new, favorable interactions, thereby increasing potency.
SAR studies on diverse indazole scaffolds have shown that incorporating aryl or heteroaryl moieties can lead to highly potent compounds. For example, in a series of selective estrogen receptor degraders, a complex substituent containing a phenyl group at the N-1 position was critical for high efficacy, with an IC₅₀ value of 0.7 nM. nih.gov Similarly, the addition of a pyrazin-2-yl group at the C-3 position and a 2,6-difluorophenyl group at the C-5 position resulted in potent Pim kinase inhibitors. nih.gov These examples underscore the principle that the indazole core can be effectively decorated with other ring systems to achieve high affinity and selectivity for a given biological target.
Influence of the Propanoic Acid Moiety Modifications
The propanoic acid side chain at the N-1 position is a critical determinant of biological activity, and modifications to its terminal functional group have been extensively studied. The carboxylic acid group, or derivatives thereof, can act as a key hydrogen bond donor or acceptor, anchoring the molecule to its biological target.
Studies on the closely related indazole-3-carboxylic acid derivative, tolnidamine, have confirmed that this moiety is a key pharmacophore responsible for its antispermatogenic activity, with the Sertoli cells being a primary target. nih.gov
Further SAR studies on 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides, which can be viewed as derivatives of the propanoic acid side chain, have provided detailed insights into the importance of this region. These studies, focused on developing calcium-release activated calcium (CRAC) channel blockers, revealed that the specific regiochemistry of the amide linker is absolutely critical for activity. nih.govnih.gov Compounds with a 3-carboxamide (-CO-NH-Ar) linker showed potent, sub-micromolar inhibition of calcium influx, while the corresponding "reverse amide" isomers (-NH-CO-Ar) were completely inactive. nih.govnih.gov This highlights a stringent structural requirement for interaction with the target.
The effect of substitutions on the terminal aryl ring of the carboxamide further refines the SAR. As shown in the table below, electron-withdrawing groups and specific substitution patterns on the phenyl ring significantly modulate the inhibitory potency.
| Compound | Substituent (Ar) on Carboxamide | IC₅₀ (µM) for Calcium Influx Inhibition |
|---|---|---|
| 12a | Phenyl | 1.5 |
| 12b | 4-Fluorophenyl | 0.8 |
| 12c | 4-Chlorophenyl | 0.8 |
| 12d | 4-Bromophenyl | 0.7 |
| 12e | 4-Trifluoromethylphenyl | 0.8 |
| 12f | 3,4-Dichlorophenyl | 1.0 |
| 12g | 2,4-Dichlorophenyl | 1.0 |
| 12h | 4-tert-Butylphenyl | > 20 |
Data adapted from Sun, J., et al. (2017). Bioorganic & Medicinal Chemistry Letters. nih.gov
These findings demonstrate that while various halogen substitutions at the para-position of the phenyl ring are well-tolerated and lead to potent compounds (12b, 12c, 12d), a bulky alkyl group like tert-butyl (12h) completely abolishes activity. nih.gov This suggests a defined space within the target's binding site that can accommodate planar, electron-deficient groups but not sterically demanding ones. The crucial role of the carboxyl-derived functional group in mediating target interactions is thus clearly established. nih.gov
Effects of Alkyl, Hydroxyl, Methyl, and Ethoxy Groups on Lipophilicity and Metabolic Stability
The lipophilicity and metabolic stability of a drug candidate are crucial parameters that affect its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the chemical scaffold of this compound with alkyl, hydroxyl, methyl, and ethoxy groups can significantly alter these properties.
Lipophilicity:
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. It plays a pivotal role in a drug's ability to cross biological membranes.
Alkyl and Methyl Groups: The introduction of alkyl or methyl groups generally increases the lipophilicity of a molecule. This is due to their non-polar, hydrocarbon nature. For instance, adding a methyl or a larger alkyl chain to the indazole ring or the propanoic acid side chain of this compound would be expected to increase its logP value. The magnitude of this increase would correlate with the size and number of the added alkyl groups.
Hydroxyl Groups: Conversely, the addition of a hydroxyl (-OH) group typically decreases lipophilicity and increases hydrophilicity. The hydroxyl group can participate in hydrogen bonding with water, thereby enhancing the compound's solubility in aqueous environments.
The following table provides a hypothetical representation of how these substitutions might influence the lipophilicity of a generic indazole core structure.
| Substitution | General Effect on Lipophilicity (logP) |
| Methyl (-CH3) | Increase |
| Ethyl (-CH2CH3) | Significant Increase |
| Hydroxyl (-OH) | Decrease |
| Ethoxy (-OCH2CH3) | Slight Increase to Neutral |
Metabolic Stability:
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action.
Alkyl and Methyl Groups: The metabolic stability of alkyl and methyl groups can vary. While they can increase lipophilicity, which may enhance binding to metabolic enzymes, they can also be sites of metabolic oxidation. For example, methyl groups can be hydroxylated to primary alcohols, which can then be further oxidized to carboxylic acids. Larger alkyl chains are also susceptible to hydroxylation.
Hydroxyl Groups: The introduction of a hydroxyl group can create a new site for phase II metabolism, such as glucuronidation. mdpi.com This process generally increases the water solubility of the compound and facilitates its excretion, which can decrease the metabolic half-life.
Ethoxy Groups: Ethoxy groups can undergo O-dealkylation, a common metabolic pathway mediated by CYP enzymes, to form a hydroxyl group and acetaldehyde. The rate of this metabolic process can be influenced by the surrounding chemical environment on the molecule.
The table below summarizes the general metabolic pathways for these functional groups.
| Functional Group | Common Metabolic Pathway | Effect on Metabolic Stability |
| Methyl (-CH3) | Hydroxylation | Can decrease stability |
| Alkyl Chain | Hydroxylation at various positions | Generally decreases stability |
| Hydroxyl (-OH) | Glucuronidation, Sulfation | Decreases stability (faster clearance) |
| Ethoxy (-OCH2CH3) | O-dealkylation | Can decrease stability |
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. While this compound itself is not a chiral molecule, the introduction of a chiral center, for instance, by substitution on the propanoic acid side chain, would result in stereoisomers (enantiomers or diastereomers).
It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different three-dimensional shapes of stereoisomers.
For example, if a methyl group were to be introduced at the 2-position of the propanoic acid side chain of this compound, it would create a chiral center, resulting in (R)- and (S)-enantiomers. These two enantiomers could have different binding affinities for a target protein, leading to one being more potent than the other. In some cases, one enantiomer may be active while the other is inactive or even has an undesirable off-target effect.
The differential activity of stereoisomers is often attributed to the "three-point attachment" model, where one isomer can achieve a more optimal interaction with the binding site of the biological target than the other.
While specific data on the stereochemical modulation of this compound is not available, studies on other chiral indazole-containing compounds have demonstrated the importance of stereochemistry in determining their biological activity. For instance, in a series of indazole piperidine (B6355638) inhibitors of ROCK-II, the stereochemistry of substituents on the piperidine ring was found to be crucial for their inhibitory potency. researchgate.net
Therefore, if future modifications of this compound were to introduce chirality, a thorough investigation of the individual stereoisomers would be essential to identify the more active and safer candidate.
Computational Chemistry and Molecular Modeling
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the compound's interaction with its target over time, offering insights beyond static docking poses.
Once a high-ranking docked pose of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is obtained, an MD simulation is performed to assess the stability of the ligand-protein complex. The system is solvated in a water box with ions to mimic physiological conditions, and the simulation calculates the atomic motions over a period of nanoseconds to microseconds.
The stability is evaluated by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable RMSD value over time indicates that the ligand remains securely bound in its initial pose. Conversely, a large fluctuation or steady increase in RMSD would suggest an unstable interaction, possibly leading to the ligand's dissociation from the binding pocket. Furthermore, analysis of Root Mean Square Fluctuation (RMSF) per residue can highlight which parts of the protein are most affected by the ligand's binding, revealing potential allosteric effects or induced-fit conformational changes.
Table 1: Hypothetical MD Simulation Stability Metrics This table illustrates the type of data generated from an MD simulation analysis.
| Metric | System | Average Value (ns) | Interpretation |
|---|---|---|---|
| RMSD (Å) | Protein Backbone | 1.5 ± 0.3 | Stable protein structure |
| RMSD (Å) | Ligand | 0.8 ± 0.2 | Ligand remains stable in binding pocket |
| RMSF (Å) | Active Site Residues | < 1.0 | Low fluctuation, stable binding |
MD simulations also elucidate the dynamic nature of the interactions between this compound and its target. This involves tracking the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. For instance, a hydrogen bond that is maintained for over 90% of the simulation time is considered highly stable and critical for binding affinity.
The simulation can reveal the flexibility of the propanoic acid tail, showing how it moves to optimize its interactions with surrounding amino acid residues. The dynamic behavior of water molecules at the binding interface can also be studied, as they can play a crucial role in mediating ligand-protein interactions.
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to bind to a specific target. Based on the stable binding pose of this compound, a 3D pharmacophore model can be derived.
The key features would likely include:
A Hydrogen Bond Acceptor: From the carbonyl oxygen of the propanoic acid.
A Negative Ionizable Feature: From the deprotonated carboxylic acid group.
A Hydrogen Bond Donor: From the N-H group of the indazole ring.
An Aromatic Ring Feature: Representing the indazole core.
A Halogen Bond Donor/Hydrophobic Feature: From the bromine atom on the indazole ring.
These features, with their specific 3D spatial relationships, define the ideal characteristics of a molecule needed to inhibit the target. Exclusion volumes can also be added to the model to represent the space occupied by the receptor, preventing clashes in subsequent screening.
Table 2: Key Pharmacophoric Features of this compound This table is a representation of features that would be derived from modeling.
| Feature Type | Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Carboxyl Oxygen | Interaction with donor residues |
| Negative Ionizable | Carboxylate (COO-) | Ionic interaction with positive residues |
| Aromatic Ring | Indazole Core | π-π stacking or hydrophobic interactions |
| Halogen Feature | Bromine Atom | Halogen bonding or hydrophobic interaction |
The derived pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, ChEMBL). nih.gov This process rapidly filters millions of compounds to identify those that match the defined pharmacophoric features in the correct spatial arrangement. nih.gov
Hits from the pharmacophore screen are typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction, to prioritize the most promising candidates for synthesis and biological testing. nih.gov This approach accelerates the discovery of novel compounds that are structurally diverse from the original template but are predicted to have similar or improved activity against the same biological target. The ultimate goal is to identify new lead compounds for further development. nih.gov
Advanced Research Applications and Future Perspectives
Development of 3-(5-bromo-1H-indazol-1-yl)propanoic acid as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The development of this compound into such probes offers a promising avenue for biomedical research. The core indazole scaffold is a versatile foundation that can be systematically modified to create molecules that interact with specific biological targets with high affinity and selectivity. nih.gov
The propanoic acid side chain provides a convenient attachment point for various reporter tags, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core pharmacophore responsible for target binding. This allows for the visualization and identification of target proteins within cells and tissues. Furthermore, the bromine atom on the indazole ring can be exploited for further chemical modifications, including cross-coupling reactions, to fine-tune the probe's properties or to introduce additional functionalities. nbinno.com By developing a library of such probes based on this scaffold, researchers can investigate enzyme inhibition, receptor binding, and other biological pathways, thereby helping to elucidate the mechanisms of disease and identify new therapeutic targets. chemimpex.com
Lead Compound Identification and Optimization in Preclinical Drug Discovery
In drug discovery, a lead compound is a chemical starting point that exhibits pharmacological or biological activity and serves as the basis for developing more potent and selective drug candidates through chemical modifications. ijddd.com The this compound scaffold is an exemplary candidate for lead compound identification due to the established and diverse biological activities of indazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net
The process of lead optimization involves iterative cycles of synthesis and biological testing to improve the compound's efficacy, selectivity, and pharmacokinetic profile. For this compound, optimization strategies could involve:
Modification of the Indazole Core: Introducing various substituents on the benzene (B151609) ring portion of the indazole can modulate binding affinity and selectivity for a target protein.
Alteration of the Propanoic Acid Side Chain: The length and composition of the side chain can be varied to optimize interactions with the target's binding pocket and improve physicochemical properties like solubility.
Substitution of the Bromine Atom: Replacing the bromine with other functional groups through reactions like palladium-catalyzed cross-couplings can significantly impact the compound's biological activity and pharmacokinetic properties. nbinno.com
Medicinal chemistry optimization of indazole-based compounds has led to the identification of inhibitors with improved potency and oral pharmacokinetics. nih.gov For instance, structure-activity relationship (SAR) studies on other indazole series have shown that specific substitutions can enhance potency and target selectivity, a principle that can be directly applied to derivatives of this compound. nih.govnih.gov
Table 1: Examples of Bioactive Indazole Derivatives and Their Targets
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| 1H-indazole derivatives | Fibroblast growth factor receptors (FGFRs) | Oncology |
| 3-aminoindazole derivatives | Anaplastic lymphoma kinase (ALK) | Oncology |
| 1H-indazole amide derivatives | Extracellular signal-regulated kinase (ERK1/2) | Oncology |
| Indazole-5-carboxamides | Monoamine oxidases (MAOs) | Neurodegenerative Diseases |
Strategies for Designing Derivatives with Improved Pharmacokinetic Properties via In Silico Tools
The successful development of a drug candidate is highly dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). bepls.com In silico computational tools play a crucial role in modern drug discovery by predicting these properties early in the development process, thereby reducing the time and cost associated with experimental testing. clinicalcasereportsint.comresearchgate.net
For this compound and its potential derivatives, various computational strategies can be employed to optimize pharmacokinetics:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of indazole derivatives with their pharmacokinetic properties. nih.gov These models help identify key structural features that influence parameters like oral bioavailability and metabolic stability.
Molecular Docking and Dynamics: These simulations can predict how derivatives bind to metabolic enzymes (like Cytochrome P450s) and transporters, providing insights into potential drug-drug interactions and metabolic pathways. nih.gov
Prediction of Physicochemical Properties: Tools like SwissADME can calculate properties based on Lipinski's "Rule of Five," such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bepls.comscielo.br This helps in designing derivatives with better drug-like properties. For example, tempering the polarity of lipophilic acids and incorporating fluoro-indazole motifs has been shown to increase oral bioavailability in other indazole series. nih.gov
By using these in silico approaches, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of possessing favorable pharmacokinetic profiles, accelerating the transition from lead compound to clinical candidate. ajchem-a.comresearchgate.net
Table 2: Key Pharmacokinetic Parameters and In Silico Predictive Tools
| Pharmacokinetic Parameter | Description | In Silico Tool/Approach |
|---|---|---|
| Absorption | Rate and extent of drug entry into the bloodstream. | Prediction of solubility, permeability (Caco-2), and P-glycoprotein (P-gp) substrate potential. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Calculation of logP/logD, plasma protein binding prediction, and blood-brain barrier (BBB) penetration models. |
| Metabolism | The chemical conversion of drugs into more easily excreted compounds. | Molecular docking with metabolic enzymes (e.g., CYP450s), prediction of sites of metabolism. |
| Excretion | The removal of drugs from the body. | Prediction of renal clearance and interaction with transporters. |
| Toxicity (ADMET) | Assessment of potential adverse effects. | AMES toxicity prediction, hepatotoxicity models, and hERG channel blockage prediction. africanjournalofbiomedicalresearch.com |
Exploration of Novel Therapeutic Indications Based on Scaffold Versatility
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse therapeutic applications. nih.govnih.gov This versatility suggests that derivatives of this compound could be explored for a multitude of novel therapeutic indications beyond a single disease area.
The broad spectrum of activities demonstrated by indazole-containing compounds provides a strong rationale for screening this compound derivatives against various targets implicated in different diseases. researchgate.net These include:
Oncology: Many indazole derivatives have shown efficacy against cancer-related targets such as protein kinases (e.g., FGFR, ALK, VEGFR2) and heat shock proteins (HSP90). nih.govmdpi.com
Neurodegenerative Diseases: Certain indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, suggesting potential therapeutic use in conditions like Parkinson's disease. nih.gov
Infectious Diseases: Indazole derivatives have been reported to possess antibacterial, antifungal, and antiparasitic properties. researchgate.netresearchgate.net
Inflammatory Conditions: Inhibition of targets like COX-2 by indazole frameworks has demonstrated anti-inflammatory effects. nih.gov
By systematically exploring the chemical space around the this compound core, researchers can potentially identify new lead compounds for diseases with unmet medical needs. nih.govnih.gov
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To fully comprehend the biological effects of a compound like this compound and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a chemical perturbation. nih.govnih.gov This systems biology approach can uncover the compound's mechanism of action, identify biomarkers of efficacy and toxicity, and reveal potential off-target effects. nih.govrsc.org
The process typically involves treating cells or animal models with the compound and then analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net
Transcriptomics (e.g., RNA-Seq): Reveals which gene expression pathways are altered by the compound, offering clues about its primary targets and downstream effects.
Proteomics (e.g., Mass Spectrometry): Identifies changes in protein levels and post-translational modifications, providing a more direct link to cellular function.
Metabolomics (e.g., NMR, Mass Spectrometry): Measures fluctuations in endogenous small molecules, offering a functional readout of the physiological state of the cell.
By integrating these large datasets using bioinformatics tools, researchers can construct network models that illustrate the complex interactions between drugs, targets, and cellular pathways. nih.govresearchgate.netmdpi.com This comprehensive understanding is invaluable for optimizing drug candidates, predicting patient responses, and advancing the field of personalized medicine. frontiersin.org
Q & A
Q. What are the common synthetic routes for 3-(5-bromo-1H-indazol-1-yl)propanoic acid, and how can the reaction conditions be optimized?
A methodological approach involves alkylation of 5-bromoindazole with a bromopropanoic acid derivative. For example, analogous syntheses (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) utilize nucleophilic substitution between 3-bromopropanoic acid and heterocyclic compounds under basic conditions (e.g., DABCO as a catalyst) . Optimization may include adjusting solvent polarity (e.g., PEG-400/DMF mixtures), temperature (reflux vs. room temperature), and stoichiometry to minimize byproducts like N-alkylation .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Post-synthesis characterization typically employs:
- H/C NMR : To confirm substitution patterns and verify the indazole-propanoic acid linkage .
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (e.g., observed m/z 269.10 matches the theoretical value) .
- TLC : To monitor reaction progress (e.g., R ~0.30 in 70:30 EtOAc/hexane) .
Advanced Research Questions
Q. How can regioselectivity challenges during the alkylation of 5-bromoindazole be addressed to favor 1H-indazol-1-yl over 2H-indazol-2-yl isomers?
Regioselectivity in indazole alkylation is influenced by electronic and steric factors. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental optimization might involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at N-1 due to reduced steric hindrance .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize transition states .
- Temperature control : Lower temperatures may favor kinetic control of the N-1 product .
Q. What computational strategies are employed to predict the reactivity and biological interactions of this compound?
- Quantum Chemical Analysis : Molecular electrostatic potential (MEP) maps and Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways .
- Molecular Docking : Virtual screening against targets (e.g., enzymes in β-oxidation pathways) evaluates potential as a mitochondrial-targeted prodrug, leveraging its carboxylic acid group for CoA conjugation .
Q. How does the bromine substituent influence the compound’s stability and reactivity in biological systems?
- Stability : The electron-withdrawing bromine may reduce electron density at the indazole ring, decreasing susceptibility to oxidative degradation.
- Reactivity : Bromine enhances halogen bonding, potentially improving binding affinity to proteins (e.g., kinases or cytochrome P450 enzymes) . Stability under physiological conditions (pH 7.4) should be tested via HPLC or LC-MS .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 50% in vs. lower yields in similar reactions) may arise from:
- Purity of reactants : Trace moisture or impurities in 5-bromoindazole can quench reactivity.
- Workup procedures : Incomplete extraction (e.g., using EtOAc vs. DCM) or inadequate purification (e.g., flash chromatography gradients) . Methodological replication with controlled conditions (e.g., inert atmosphere) is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
